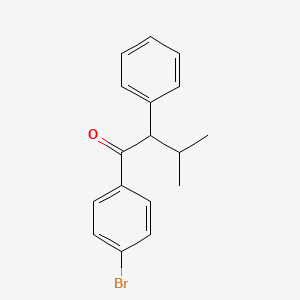
1-(4-Bromophenyl)-3-methyl-2-phenylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-3-methyl-2-phenylbutan-1-one is an organic compound with a complex structure that includes a bromophenyl group, a methyl group, and a phenylbutanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-methyl-2-phenylbutan-1-one typically involves the use of bromobenzene and other reagents. One common method involves the reaction of bromobenzene with acetic anhydride in the presence of anhydrous aluminum trichloride as a catalyst. The reaction is carried out under reflux conditions, followed by the removal of the solvent and purification of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Bromophenyl)-3-methyl-2-phenylbutan-1-one undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the bromophenyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as Cl₂, Br₂, and H₂SO₄ are commonly used under controlled conditions to achieve substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted aromatic compounds, while oxidation and reduction can lead to different functionalized derivatives.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-3-methyl-2-phenylbutan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)-3-methyl-2-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to changes in cellular functions. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Brorphine: A synthetic opioid with a similar bromophenyl group.
Bezitramide: Another opioid with structural similarities.
Uniqueness
1-(4-Bromophenyl)-3-methyl-2-phenylbutan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
61147-68-0 |
|---|---|
Formule moléculaire |
C17H17BrO |
Poids moléculaire |
317.2 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-3-methyl-2-phenylbutan-1-one |
InChI |
InChI=1S/C17H17BrO/c1-12(2)16(13-6-4-3-5-7-13)17(19)14-8-10-15(18)11-9-14/h3-12,16H,1-2H3 |
Clé InChI |
JSSNPKHTMSTULQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Sulfuric acid--2-{[(4-aminophenyl)methyl]amino}-N-phenylethane-1-sulfonamide (1/2)](/img/structure/B14590981.png)
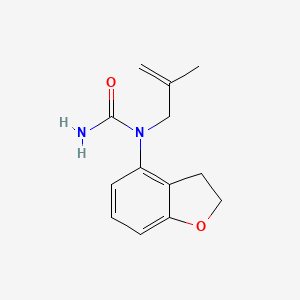
![4-Bromo-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B14590994.png)
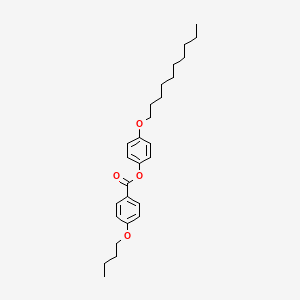

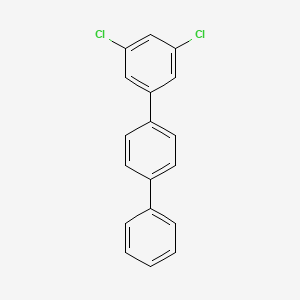
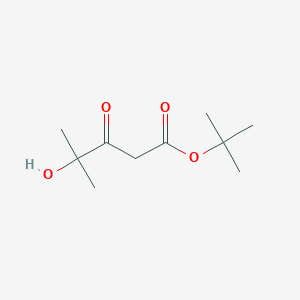
![N-(2-Hydroxyethyl)-N-methyl-N'-[(2-methylphenyl)methyl]thiourea](/img/structure/B14591030.png)
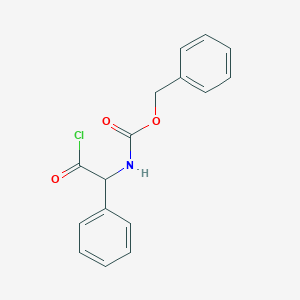
![Benzene, [(1-phenylethenyl)seleno]-](/img/structure/B14591046.png)
![2,2'-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran)](/img/structure/B14591050.png)
